4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of oxazepines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound includes an oxazepine ring fused with a benzene ring, along with ethoxyphenyl and oxoethyl substituents, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as oxazepine derivatives, have been known to exhibit a wide range of biological activities, including antithrombotic, antiepileptic, anticonvulsant, anti-inflammatory, progesterone agonist, antifungal, antagonist and analgesic, antipsychotic, anxiolytics, antihistaminic, antiaggregating, and epidermal growth factor receptor (egfr) tyrosine kinase inhibitory activities .
Mode of Action
The structural characteristics of the benzoxazepine-3-ones, including the existence of a seven-membered heterocyclic ring system, a fused aromatic group, and the group –n–c(=o)–, similar to a protein amide bond, suggest inherent physiological activities .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . Industrial production methods often employ microwave-induced transformations and phosphorous oxychloride-induced cyclocondensation to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the oxo groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like halogens or nitro groups.
S-alkylation: This reaction involves the alkylation of thiol groups, often using alkyl halides.
Common reagents and conditions for these reactions include pyridine, anhydrous potassium carbonate, and various solvents like acetone and ethyl acetate . Major products formed from these reactions include substituted oxazepines and various derivatives with altered pharmacological properties.
Scientific Research Applications
4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione include other oxazepine derivatives such as:
Loxapine: An antipsychotic drug with a similar oxazepine structure.
Amoxapine: An antidepressant that also shares the oxazepine scaffold.
1,4-Benzoxazepines: These compounds exhibit a range of biological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other oxazepine derivatives.
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-25-15-10-8-14(9-11-15)17(22)12-21-19(23)13(2)26-18-7-5-4-6-16(18)20(21)24/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSQTYUCGIDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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